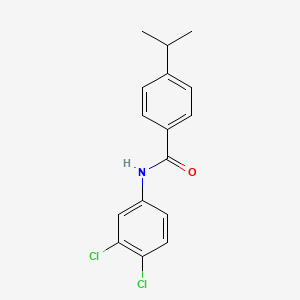![molecular formula C19H20N2OS B5794749 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a fluorescent probe that can be used to detect protein-protein interactions, making it a valuable tool in the study of protein function and interactions.
作用机制
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide works by binding to proteins and emitting fluorescence when excited by light. When N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide binds to a protein, it undergoes a conformational change that results in an increase in fluorescence intensity. This change in fluorescence intensity can be used to measure the strength of protein-protein interactions.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide has no known biochemical or physiological effects on living organisms. It is a non-toxic fluorescent probe that can be used safely in vitro and in vivo.
实验室实验的优点和局限性
The advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide as a fluorescent probe for protein-protein interactions include its high sensitivity and specificity, its ability to detect interactions in real-time, and its non-toxic nature. However, there are also limitations to its use. N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide is not suitable for all types of proteins and may not work in certain experimental conditions. Additionally, the use of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide requires specialized equipment and expertise.
未来方向
There are several future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide. One area of research could focus on optimizing the synthesis method to improve yield and purity. Another area of research could focus on developing new derivatives of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide that have improved properties for detecting protein-protein interactions. Additionally, research could focus on using N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide to study specific protein-protein interactions in various biological systems. Finally, research could focus on developing new applications for N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide in fields such as drug discovery and diagnostics.
Conclusion
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide is a valuable tool for studying protein-protein interactions in scientific research. Its ability to detect interactions in real-time and its non-toxic nature make it a desirable fluorescent probe for use in vitro and in vivo. While there are limitations to its use, there are also many future directions for research that could further improve its properties and applications.
合成方法
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide involves several steps, starting with the reaction of 2-aminothiophenol with 2-bromoacetophenone to form 5-bromo-2-(2-thienyl)benzoxazole. This intermediate is then reacted with 2-methyl-5-nitrophenylamine to form 5-(2-methyl-5-nitrophenyl)-2-(2-thienyl)benzoxazole. The final step involves the reduction of the nitro group to form N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide.
科学研究应用
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide has a wide range of applications in scientific research, particularly in the study of protein-protein interactions. It can be used as a fluorescent probe to detect protein-protein interactions in vitro and in vivo. This makes it a valuable tool in the study of protein function and interactions, as it allows researchers to visualize and measure protein-protein interactions in real-time.
属性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12(2)10-18(22)20-16-11-14(9-8-13(16)3)19-21-15-6-4-5-7-17(15)23-19/h4-9,11-12H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVATRMDLZSZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5794672.png)


![1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5794702.png)
![2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5794707.png)

![1-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B5794712.png)

![N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5794722.png)

![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5794731.png)

